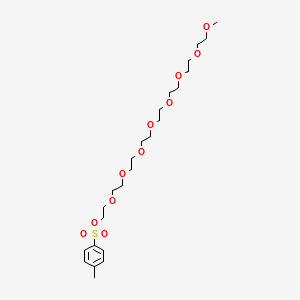

m-PEG9-Tos

Description

Overview of Poly(ethylene glycol) (PEG) in Chemical Synthesis and Materials Science

PEG's unique properties make it a valuable component in numerous chemical and materials science applications. In chemical synthesis, PEG can serve as a soluble support for solid-phase synthesis, a phase-transfer catalyst, or a reaction medium. tandfonline.com Its ability to enhance solubility and stability is particularly useful when modifying biomolecules like proteins and peptides. precisepeg.comaxispharm.com

In materials science, PEG is used in the creation of hydrogels for controlled drug release and tissue engineering, as well as in surface modification to prevent non-specific protein adsorption. sigmaaldrich.comnews-medical.net The synthesis of PEG is typically achieved through the ring-opening polymerization of ethylene (B1197577) oxide, often initiated by water, ethylene glycol, or ethylene glycol oligomers. wikipedia.org This process commonly yields a mixture of polymer chains with varying lengths, resulting in a polydisperse product characterized by a range of molecular weights. nih.govacs.orgdiagnosticsworldnews.com

Chemical Structure and Reactivity Profile of m-PEG9-Tos

This compound is a specific type of PEG tosylate. The "m" indicates a methyl ether cap at one terminus of the PEG chain, making it a monofunctional PEG derivative. biochempeg.com The "PEG9" signifies that the PEG chain consists of exactly nine repeating ethylene glycol units (-O-CH2-CH2-). The "Tos" denotes the tosylate functional group at the other terminus. This structure results in a molecule with a defined number of ethylene glycol units and a specific reactive end group.

The chemical structure of this compound can be represented as CH3O-(CH2CH2O)9-CH2CH2-OSO2-C6H4CH3. The molecular formula is C26H46O12S, and its molecular weight is approximately 582.7 g/mol . precisepeg.com0qy.com

The tosylate group (-OSO2-C6H4CH3) is the key reactive moiety in this compound. It is an excellent leaving group due to the resonance stabilization of the resulting toluenesulfonate (B8598656) anion. This property makes the carbon atom to which the tosylate is attached highly susceptible to nucleophilic attack via an SN2 reaction mechanism. axispharm.com

This compound readily reacts with various nucleophiles, including:

Amines (-NH2): Forms stable secondary amines. precisepeg.comaxispharm.combroadpharm.com

Thiols (-SH): Forms stable thioethers. precisepeg.comaxispharm.combroadpharm.com

Alcohols (-OH): Forms stable ethers. broadpharm.com

This reactivity allows this compound to be used for site-specific conjugation reactions, enabling the attachment of the m-PEG9 chain to molecules containing these functional groups.

Significance of Monodisperse PEG Chains in Precision Macromolecular Engineering

Traditional PEG synthesis yields polydisperse polymers, meaning they are a mixture of chains with varying molecular weights. nih.govacs.orgdiagnosticsworldnews.com While suitable for some applications, this heterogeneity can lead to challenges in areas requiring precise control over molecular architecture and properties, such as in the development of therapeutics and advanced materials. acs.org

Monodisperse PEGs, in contrast, consist of molecules with a uniform, defined molecular weight and a polydispersity index (PDI) of 1.0. diagnosticsworldnews.combiochempeg.com This uniformity offers significant advantages in precision macromolecular engineering:

Reproducibility and Characterization: Consistent molecular weight simplifies characterization and ensures batch-to-batch reproducibility of modified products. acs.orgdiagnosticsworldnews.com

Predictable Physicochemical Properties: Defined size and structure lead to predictable solubility, crystallinity, and behavior in solution.

Enhanced Biological Performance: In biomedical applications, monodisperse PEGs can improve the purity, bioactivity, and safety of PEGylated compounds. acs.org They can contribute to enhanced solubility, stability, and circulation time of therapeutic agents. axispharm.combiochempeg.compharmafeatures.com

The synthesis of monodisperse PEGs typically involves controlled, step-by-step chemical synthesis rather than traditional polymerization, often starting from short PEG oligomers. nih.govacs.orgrsc.org While these methods can be more complex and require rigorous purification steps, they are essential for obtaining the precise structures needed for demanding applications. nih.govacs.org The development of chromatography-free synthesis methods for monodisperse PEG tosylates has been reported, aiming to improve yields and reduce costs. rsc.orgresearchgate.net

Research findings highlight the benefits of using uniform PEGs over conventional polydisperse PEGs, particularly in optimizing therapeutic outcomes and reducing side effects in PEGylated drugs. acs.org The precise control offered by monodisperse PEGs like this compound is therefore highly significant in advancing the field of macromolecular engineering and its applications.

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H46O12S | precisepeg.com0qy.com |

| Molecular Weight | 582.7 g/mol | precisepeg.com0qy.com |

| Purity | > 96% or > 98% | precisepeg.comchemicalbook.combroadpharm.com |

| CAS Number | 82217-01-4 or 211859-75-5 (discrepancy) | precisepeg.com0qy.comchemicalbook.com |

| Physical Form | Not specified in search results | |

| Solubility | Soluble in aqueous media | 0qy.comchemicalbook.combroadpharm.com |

Note: There is a discrepancy in the reported CAS number for this compound across different sources. precisepeg.com0qy.comchemicalbook.com

Data Table: Comparison of Monodisperse vs. Polydisperse PEG

| Feature | Monodisperse PEG | Polydisperse PEG | Source |

| Molecular Weight | Precise, single value | Distribution over a range | diagnosticsworldnews.combiochempeg.com |

| Polydispersity Index (PDI) | 1.0 | > 1.0 | diagnosticsworldnews.combiochempeg.com |

| Composition | Single chemical species | Mixture of different chain lengths | acs.orgdiagnosticsworldnews.combiochempeg.com |

| Characterization | Easier, more reproducible | More challenging | acs.orgdiagnosticsworldnews.com |

| Batch Consistency | High | Variable | acs.orgdiagnosticsworldnews.commdpi.com |

| Physicochemical Properties | Predictable | Less predictable | |

| Purity | High | Can be lower due to mixture | acs.org |

| Bioactivity/Safety (in drugs) | Potentially higher/improved | Can be compromised by heterogeneity | acs.org |

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXJFLMMCORNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for M Peg9 Tos and Its Precursors

Preparation of m-PEG9-Tos from Hydroxyl-Terminated Poly(ethylene glycol)

The primary method for synthesizing this compound is the tosylation of monomethyl-terminated nonaethylene glycol (m-PEG9-OH). This reaction replaces the terminal hydroxyl group with a tosyl group.

Selection of Tosylation Reagents and Conditions

Tosylation, the introduction of a tosyl group, commonly employs p-toluenesulfonyl chloride (TsCl) as the tosylating reagent. nih.govolemiss.edumdpi.commdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Organic bases such as pyridine (B92270) or triethylamine (B128534) are frequently used. olemiss.edumdpi.comresearchgate.net Some methods also utilize inorganic bases like sodium hydroxide. nih.gov The choice of solvent is crucial and can include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343). nih.govmdpi.commdpi.com The reaction temperature can vary, with some procedures conducted at room temperature and others requiring heating. nih.govmdpi.commdpi.com

Research findings highlight variations in reagents and conditions. One approach for synthesizing α-tosyl-ω-hydroxyl PEG involved using TsCl with silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) in dry toluene at room temperature. mdpi.com Another study on the tosylation of Me(PEG)7OH used tosyl chloride and trimethylamine (B31210) or pyridine. olemiss.edu

Optimization of Reaction Parameters (e.g., solvent, temperature, stoichiometry)

Optimizing tosylation reactions aims to maximize the yield of the desired monotosylated product while minimizing unwanted side reactions, such as the formation of ditosylated products or degradation of the PEG chain. Factors like the stoichiometry of the tosylating reagent and base relative to the hydroxyl groups, reaction time, and temperature significantly influence the outcome.

One study focused on optimizing the tosylation of Me(PEG)7OH, demonstrating that optimization could increase the conversion rate. olemiss.edu The initial conditions involved a 1:1:1 ratio of Me(PEG)7OH, trimethylamine, and tosyl chloride, stirred for 8 hours. olemiss.edu While specific optimized parameters for this compound are not extensively detailed in the provided results, general principles from PEG tosylation studies apply. For instance, using a slight excess of TsCl (e.e., 1.05 equivalents) relative to the hydroxyl groups and controlling the reaction time can favor monotosylation. mdpi.com The presence of additives like Ag₂O and KI has been shown to facilitate selective monotosylation of symmetrical diols. mdpi.com

Purification and Isolation Protocols for High Purity this compound

Obtaining high-purity this compound is essential for its subsequent use in conjugation reactions. Purification methods often involve techniques that separate the tosylated product from unreacted starting material, side products, and reagents.

Common purification strategies include extraction, precipitation, and chromatography. After the reaction, the mixture is typically subjected to aqueous washes to remove water-soluble impurities and salts. olemiss.edumdpi.commdpi.com Extraction with organic solvents like dichloromethane or ethyl acetate (B1210297) is used to isolate the product. olemiss.edumdpi.commdpi.com The organic phase is then dried, for example, over anhydrous sodium sulfate. olemiss.edumdpi.commdpi.com

Precipitation can be employed by adding a non-solvent to the product solution. For instance, precipitation from THF with diethyl ether has been used to purify tosylated PEG derivatives. nih.gov Flash column chromatography is another effective method for purifying tosylated PEGs, separating components based on their polarity. nih.govmdpi.com The choice of eluent is critical for successful chromatographic separation. mdpi.com

Detailed research findings demonstrate these techniques. One protocol for α-tosyl-ω-hydroxyl PEG purification involved filtration, solvent removal by rotary evaporation, filtration over filter cell cake, and drying. mdpi.com Another study on tosylated penta(ethylene glycol) used silica (B1680970) gel chromatography with ethyl acetate as the eluent to separate the monotosylated product from the di- and unreacted species. mdpi.com

Synthesis of Diverse m-PEG9 Derivatives via Tosylate Functionalization

The tosyl group on this compound is a good leaving group, making it highly reactive towards various nucleophiles. This allows for the facile synthesis of a wide range of m-PEG9 derivatives with different terminal functionalities. chemicalbook.comaxispharm.comaxispharm.com

Nucleophilic Displacement Reactions for Amino-PEG9 Synthesis

One of the key applications of this compound is the synthesis of m-PEG9-amine (also known as 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine), a valuable linker in bioconjugation and the synthesis of molecules like PROTACs and ADCs. medchemexpress.comglpbio.commedchemexpress.comchemdad.comnordicbiosite.com The synthesis of m-PEG9-amine from this compound typically involves a nucleophilic displacement reaction where an amino group or a precursor to an amino group replaces the tosylate.

Direct amination of sulfonylated PEG with ammonia (B1221849) can yield amino-PEG. However, this method can sometimes lead to the formation of by-products like secondary and tertiary amines, complicating purification and reducing yield. researchgate.netresearchgate.netresearchgate.net

Indirect Routes via Azide (B81097) Intermediates (e.g., Staudinger Ligation Precursors)

To overcome the limitations of direct amination, indirect routes involving azide intermediates are frequently employed for the synthesis of amino-PEG derivatives from tosylated PEGs. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net This approach utilizes the reaction of the tosylate with a strong nucleophile, the azide ion (N₃⁻), to form a stable PEG azide intermediate.

The synthesis of PEG azides from tosylated PEGs is a well-established method. mdpi.comnih.govresearchgate.net For example, reacting α-tosyl-ω-hydroxyl PEG with sodium azide (NaN₃) in a suitable solvent like dry dimethylformamide (DMF) at elevated temperatures (e.g., 90 °C) results in the formation of α-azide-ω-hydroxyl PEG. mdpi.comresearchgate.net The azide group is a good handle for further reactions, particularly click chemistry. medchemexpress.combroadpharm.combroadpharm.combiochempeg.combiochempeg.com

The azide intermediate can then be converted to the desired amine functionality through various reduction methods. A common and efficient method is the Staudinger reduction, which uses triphenylphosphine (B44618) (PPh₃) to reduce the azide to a primary amine. mdpi.comresearchgate.netresearchgate.netresearchgate.net The mechanism involves the formation of a phosphazine intermediate, followed by hydrolysis to yield the primary amine and triphenylphosphine oxide. mdpi.comresearchgate.net This indirect route via the azide intermediate and subsequent Staudinger reduction is often preferred due to its higher purity and yield compared to direct amination. researchgate.netresearchgate.net

Another example of an azide intermediate is Azido-PEG9-amine, which contains both an azide and an amine group and can be synthesized through controlled functionalization. broadpharm.combiochempeg.com Similarly, Azido-PEG9-acid, featuring an azide and a carboxylic acid, is another derivative accessible through routes that could potentially involve a tosylate intermediate followed by azide displacement and further modification. broadpharm.combiochempeg.com

Direct Amination Strategies

Direct amination of this compound or a similar precursor like m-PEG9-Mesylate (m-PEG9-Ms) can be achieved through nucleophilic substitution using ammonia or a primary amine. The tosylate group is displaced by the amine nucleophile, resulting in the formation of a terminal primary or secondary amine.

Alternatively, an amine group can be introduced indirectly. One common route involves the synthesis of an azide-terminated PEG derivative (discussed in Section 2.2.3) followed by reduction of the azide group to a primary amine mdpi.com. This method is often preferred as the azide can be introduced efficiently via nucleophilic substitution of the tosylate, and the subsequent reduction is typically high-yielding.

Thiol-Functionalized m-PEG9 Synthesis

The introduction of a thiol (-SH) group onto the m-PEG9 chain is valuable for conjugation via maleimide (B117702) chemistry or disulfide bond formation. Two primary strategies are employed:

Strategies Utilizing Thioacetate (B1230152) Intermediates

This is a widely used method for introducing a thiol group. This compound can react with a protected thiol species, such as potassium thioacetate, via nucleophilic substitution. This reaction displaces the tosylate and forms a thioacetate-terminated intermediate mdpi.comresearchgate.netkit.eduresearchgate.net. The thioacetate group serves as a protected form of the thiol, preventing unwanted oxidation or side reactions during synthesis. The final thiol-terminated m-PEG9 is then obtained by hydrolysis of the thioacetate group under basic or mild reductive conditions mdpi.comresearchgate.net.

Direct Thiolation Approaches

Direct thiolation involves the reaction of this compound with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH) mdpi.com. This nucleophilic substitution directly introduces the thiol group. However, this method can sometimes be complicated by the propensity of thiols to form disulfide dimers through oxidation, requiring careful control of reaction conditions and handling. The thioacetate route is often favored due to the stability of the intermediate.

Preparation of Alkynyl- and Azido-Terminated m-PEG9 for Click Chemistry

Alkynyl- and azido-terminated m-PEG9 derivatives are essential reagents for click chemistry, a set of powerful, efficient, and bioorthogonal reactions widely used in bioconjugation and materials science medchemexpress.combroadpharm.combroadpharm.combiochempeg.com.

Azide-terminated m-PEG9 (m-PEG9-azide) is typically synthesized by the nucleophilic substitution of the tosylate group in this compound with sodium azide (NaN3) mdpi.com. This reaction proceeds readily, displacing the tosylate and introducing the azide functionality.

The synthesis of alkynyl-terminated m-PEG9 would involve introducing a terminal alkyne group. This could potentially be achieved by reacting this compound with a molecule containing both a nucleophilic site (to react with the tosylate) and a terminal alkyne, or by modifying another functionalized m-PEG9 derivative.

These alkyne and azide derivatives can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing the complementary functional group medchemexpress.combroadpharm.combiochempeg.com.

Synthesis of Other Reactive m-PEG9 Species (e.g., Maleimide, NHS Ester, Aldehyde)

Beyond the common amine, thiol, azide, and alkyne functionalities, m-PEG9 can be functionalized with a variety of other reactive groups for specific conjugation chemistries.

Maleimide: Maleimide-terminated PEGs are commonly used to conjugate with thiol-containing molecules via a selective Michael addition reaction. Synthesis typically involves reacting an amine-terminated PEG with a maleimide activated ester or by reacting a thiol-terminated PEG with a bismaleimide (B1667444) linker. For m-PEG9, this would likely involve converting m-PEG9-amine or m-PEG9-thiol into the maleimide derivative.

NHS Ester: N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds. m-PEG9-NHS ester is synthesized by activating a terminal carboxylic acid group on an m-PEG9 chain with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) in the presence of NHS broadpharm.combroadpharm.com. Therefore, the synthesis of m-PEG9-NHS ester requires prior synthesis of m-PEG9-carboxylic acid (m-PEG9-COOH), which can be prepared by oxidation of a terminal alcohol or other suitable routes.

Aldehyde: Aldehyde-terminated PEGs can react with amines or hydrazides to form imines or hydrazones, respectively. An aldehyde functionality can be introduced by oxidation of a terminal alcohol group on m-PEG9-OH using suitable oxidizing agents nih.gov.

Advanced Synthetic Approaches

Advanced synthetic approaches in monodisperse PEG synthesis focus on improving efficiency, scalability, and the ability to create complex architectures and heterobifunctional derivatives with high precision acs.orgrsc.orgbeilstein-journals.org.

Furthermore, strategies for the asymmetric functionalization of linear PEGs to create heterobifunctional molecules, where each end has a different reactive group, are crucial for many applications rsc.orgmdpi.com. The synthesis of this compound is a prime example of introducing a handle at one end for subsequent selective modification. Advanced approaches explore orthogonal protection strategies and clever synthetic sequences to achieve precise control over the introduction of different functional groups at each terminus of the monodisperse PEG chain.

One-Pot Reaction Sequences for Multi-Step Derivatization

While the direct tosylation of methoxy-PEG9-alcohol to form this compound is typically a single functionalization step, the resulting this compound is frequently utilized in subsequent reactions without isolation of intermediates in a "one-pot" fashion to synthesize more complex molecules. In this context, "one-pot" refers to a sequence where this compound is formed and then reacted further in the same reaction vessel, leveraging the good leaving group ability of the tosylate.

Stereochemical Considerations in this compound Synthesis (if applicable)

Stereochemical considerations, which are crucial in the synthesis of chiral molecules and can significantly impact their properties and biological activity, are generally not applicable to the synthesis of this compound. The repeating ethylene (B1197577) glycol units that constitute the PEG chain are achiral. The terminal methyl ether group is also achiral. The tosylation reaction involves the substitution of the hydroxyl group on the primary alcohol terminus with a tosylate group. This reaction occurs at a primary carbon center, which is not a stereogenic center. Therefore, the formation of the tosylate ester does not introduce chirality into the molecule.

Reaction Mechanisms and Chemical Kinetics Involving M Peg9 Tos

Mechanistic Pathways of Tosylate as a Leaving Group

The tosylate group (-OTs) is a weak base and a stable anion due to the resonance stabilization of the negative charge across the sulfonate group. This stability makes it an excellent leaving group in substitution and elimination reactions, comparable to or even better than halide ions like bromide or iodide. researchgate.net The displacement of the tosylate group typically occurs via nucleophilic attack at the carbon atom to which it is attached.

Detailed Analysis of Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involving substrates with good leaving groups like tosylates generally proceed through two principal mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). wikipedia.orgpw.livechemistrylearner.comambeed.comontosight.aipressbooks.pubyoutube.comorganicchemistrydata.org The specific mechanism followed depends on several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions, particularly the solvent.

In the SN2 mechanism , the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the tosylate group in a single, concerted step. wikipedia.orgpw.liveambeed.compressbooks.pubyoutube.com This results in an inversion of stereochemistry at the carbon center if it is chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate (m-PEG9-Tos) and the nucleophile, following a second-order rate law: Rate = k[this compound][Nucleophile]. wikipedia.orgpw.liveyoutube.com Primary substrates are most reactive in SN2 reactions due to less steric hindrance at the reaction center. wikipedia.orgchemistrylearner.com While the carbon attached to the tosylate in this compound is primary (part of the -CH2-OTs group), the presence of the relatively bulky PEG chain could potentially influence the accessibility of this carbon to the nucleophile.

The SN1 mechanism is a two-step process. The first and rate-determining step involves the unimolecular ionization of the substrate, where the tosylate group departs to form a carbocation intermediate. pw.livechemistrylearner.comontosight.aipressbooks.pubyoutube.com This step is independent of the nucleophile concentration. The second step is a rapid attack of the nucleophile on the carbocation, leading to the formation of the product. pw.livechemistrylearner.comontosight.aiyoutube.com SN1 reactions are favored by more substituted carbon centers that can form more stable carbocations (tertiary > secondary > primary). chemistrylearner.comontosight.ai Since this compound has a primary carbon directly attached to the tosylate, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway less likely under typical conditions unless strongly ionizing solvents are used or the reaction is intramolecularly assisted. SN1 reactions of chiral substrates typically lead to racemization due to the planar nature of the carbocation intermediate. chemistrylearner.comontosight.ai

Influence of Nucleophile Basicity and Steric Hindrance

Both the basicity and steric hindrance of the attacking nucleophile significantly influence the rate and pathway of reactions involving this compound.

Basicity vs. Nucleophilicity: While related (both involve electron pair donation), nucleophilicity is a kinetic property (rate of attack on carbon), while basicity is a thermodynamic property (equilibrium affinity for a proton). wikipedia.orgfishersci.co.ukbio-fount.com In general, stronger bases are often better nucleophiles, especially when comparing atoms of the same period. However, this correlation can be affected by factors like solvent and steric effects. wikipedia.orgfishersci.co.ukbio-fount.com Highly basic nucleophiles can also promote competing elimination reactions (E2 or E1), particularly if there are accessible beta-protons on the PEG chain, although elimination is less common for primary tosylates unless a very strong, sterically hindered base is used.

Steric Hindrance: Steric hindrance around the nucleophilic center or the electrophilic carbon in this compound affects the ease of nucleophilic attack. wikipedia.orgfishersci.co.uksmolecule.comorganicchemistrydata.org In SN2 reactions, a bulky nucleophile will have difficulty approaching the backside of the carbon atom bearing the tosylate group, slowing down the reaction rate. wikipedia.orgorganicchemistrydata.org Similarly, while the primary carbon in this compound is relatively unhindered compared to secondary or tertiary carbons, the presence of the PEG chain, especially near the tosylate end, could introduce some degree of steric influence depending on its conformation in solution. smolecule.com For SN1 reactions, steric hindrance of the nucleophile is less critical as the nucleophile attacks a planar carbocation intermediate. pressbooks.pub

Solvent Effects on Reaction Rate and Selectivity

The choice of solvent plays a crucial role in determining the reaction mechanism (SN1 vs. SN2) and influencing the reaction rate and selectivity when this compound reacts with a nucleophile. wikipedia.orgambeed.comyoutube.comfishersci.co.uknih.gov

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids can form hydrogen bonds. wikipedia.orgambeed.com They effectively solvate both cations and anions. In these solvents, nucleophiles, particularly anions, are strongly solvated, which reduces their nucleophilicity by making their lone pairs less available for attack. wikipedia.orgambeed.com Polar protic solvents favor the SN1 mechanism by stabilizing the developing carbocation and the leaving group through solvation. wikipedia.orgambeed.compressbooks.pub

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetone, and acetonitrile (B52724) are polar but cannot donate hydrogen bonds effectively. wikipedia.orgambeed.com They can solvate cations well but solvate anions poorly. This leaves anions "naked" and highly reactive as nucleophiles. wikipedia.orgambeed.com Polar aprotic solvents strongly favor the SN2 mechanism by enhancing the nucleophilicity of anions and not stabilizing the carbocation intermediate required for SN1. wikipedia.orgambeed.comyoutube.com

Given that this compound has a primary tosylate, reactions are likely to favor the SN2 pathway, which would be further promoted by the use of polar aprotic solvents and strong nucleophiles. wikipedia.orgambeed.comyoutube.com However, the PEG chain itself is highly soluble in water and other polar solvents bidepharm.com, and PEG can even act as a solvent or co-solvent, influencing reaction outcomes and potentially acting as a phase-transfer catalyst in some cases. nih.gov The specific effect of the PEG chain length and the solvent on the conformation of this compound and the accessibility of the tosylate group can impact the reaction kinetics.

Kinetic Studies of this compound Transformations

Determination of Rate Constants and Activation Energies

The rate constant (k) is a proportionality constant in the rate law that relates the rate of a reaction to the concentrations of the reactants. It is influenced by temperature and the activation energy of the reaction. The activation energy (Ea) is the minimum energy required for reactant molecules to overcome the energy barrier and be converted into products.

The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation: k = A * exp(-Ea/RT) or in linear form: ln(k) = ln(A) - Ea/RT where A is the pre-exponential factor (related to collision frequency and orientation), R is the gas constant, and T is the absolute temperature.

Kinetic studies on this compound transformations would involve monitoring the change in concentration of reactants or products over time under different conditions (temperature, concentrations of this compound and nucleophile, solvent). By measuring rate constants at various temperatures, the activation energy for a specific reaction can be determined from the slope of an Arrhenius plot (ln(k) versus 1/T).

For a nucleophilic substitution reaction of this compound with a given nucleophile in a specific solvent, kinetic studies would aim to:

Calculate the rate constant (k) at different temperatures.

Determine the activation energy (Ea) and the pre-exponential factor (A).

Investigate how changes in nucleophile concentration, solvent, and temperature affect the rate constant.

While specific data for this compound is not available, studies on similar PEG tosylates or related organic molecules undergoing SN1/SN2 reactions provide a framework for how such kinetic analyses would be conducted and the factors that would be found to influence the rate constants and activation energies.

Factors Influencing Reaction Yield and By-product Formation

The yield of a reaction involving this compound and the formation of by-products are influenced by several factors, including the reaction mechanism, the presence of competing reactions, the purity of the starting material, and the reaction conditions. nih.gov

Competing Reactions: For substrates with good leaving groups like tosylates, elimination reactions (E1 or E2) can compete with nucleophilic substitution. ambeed.com While primary tosylates like this compound primarily undergo SN2 reactions, the use of strong, sterically hindered bases or high temperatures could potentially favor E2 elimination, leading to the formation of unsaturated PEG derivatives as by-products.

Side Reactions: In reactions with certain nucleophiles, side reactions can occur, reducing the yield of the desired product. For example, in the amination of sulfonylated PEGs, the formation of secondary and tertiary amines can occur as side products, complicating purification and reducing the yield of the primary amine product.

Purity of this compound: The purity of the starting this compound is crucial for achieving high yields and minimizing unwanted by-products. Impurities or degradation products in the this compound can participate in side reactions. Monodisperse PEGs, like the intended this compound, are preferred over polydisperse PEGs for controlled reactions and minimizing the formation of complex mixtures of products and by-products.

Reaction Conditions: Optimization of reaction conditions, including temperature, reaction time, concentration of reactants, and the choice of solvent and base (if any), is critical for maximizing the yield of the desired product and minimizing by-product formation. nih.gov For instance, controlling the stoichiometry of the nucleophile and reaction time can help prevent over-substitution or further reactions of the product. The workup procedure can also impact the isolated yield and purity.

Detailed research findings on specific reactions of this compound would provide quantitative data on yields and by-product profiles under different conditions, allowing for the optimization of synthetic routes utilizing this compound.

Here is a summary table illustrating the influence of various factors on SN1 and SN2 reactions, which are the primary mechanistic pathways for this compound transformations:

| Factor | Favors SN1 Reaction | Favors SN2 Reaction | Influence on this compound Reactions (Primary Tosylate) |

| Substrate Structure | Tertiary > Secondary > Primary > Methyl | Methyl > Primary > Secondary > Tertiary | Primarily favors SN2 due to primary carbon. |

| Leaving Group Ability | Good leaving group (e.g., OTs, I-, Br-) | Good leaving group (e.g., OTs, I-, Br-) | Tosylate is an excellent leaving group, supporting both but SN2 more likely for primary. researchgate.net |

| Nucleophile Strength | Weak nucleophiles (or solvent) | Strong nucleophiles | Strong nucleophiles promote the SN2 pathway. wikipedia.orgambeed.comyoutube.com |

| Nucleophile Steric Hindrance | Less sensitive | Less sterically hindered nucleophiles | Bulky nucleophiles may slow down SN2. wikipedia.orgorganicchemistrydata.org |

| Solvent Type | Polar protic solvents | Polar aprotic solvents | Polar aprotic solvents enhance SN2 reactivity. wikipedia.orgambeed.comyoutube.com |

| Carbocation Stability | Favored by stable carbocations | No carbocation intermediate | Primary carbocation is unstable, disfavoring SN1. chemistrylearner.comontosight.ai |

Catalytic Strategies in this compound Functionalization

The primary functionalization of this compound typically involves the nucleophilic displacement of the tosylate group by various nucleophiles, such as amines, thiols, azides, or carboxylates. These reactions are fundamentally SN2 processes, where the choice of nucleophile and reaction conditions (solvent, temperature, base) are critical for achieving high yields and selectivity. While these direct substitution reactions are often not catalyzed in the traditional sense (e.g., by transition metals or organocatalysts to facilitate the leaving group displacement or activate the electrophilic carbon), catalysts are pertinent in related synthetic transformations involving PEG-tosylates.

One area where catalysis is explicitly employed is in the synthesis of tosylated PEGs from PEG diols. For instance, the monotosylation of symmetric PEG diols can be challenging to control to favor the monofunctional product. Catalytic approaches have been developed to improve the selectivity of this initial tosylation step. Research has demonstrated the use of heterogeneous catalysts such as silver oxide (Ag₂O) in the presence of potassium iodide (KI) to efficiently promote the monotosylation of PEG diols, leading to higher yields of the desired monofunctional PEG tosylate compared to uncatalyzed reactions. acs.org This catalytic method influences the formation of the this compound precursor, making it more readily available for subsequent functionalization.

While direct catalytic methods for the nucleophilic displacement of the tosylate group in this compound are not extensively documented in the surveyed literature, the functionalized products derived from this compound are frequently utilized in a variety of catalytic reactions. For example, if the tosylate group is displaced by azide (B81097) (using sodium azide), the resulting azido-terminated PEG can undergo highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with appropriate alkyne-functionalized molecules. mdpi.com This allows for the facile conjugation of complex molecules to the PEG chain under mild, catalytically driven conditions.

Another example involves the introduction of thiol groups, often achieved by reacting PEG-tosylates with nucleophiles like sodium hydrosulfide (B80085) or potassium thioacetate (B1230152), followed by deprotection. mdpi.com, mdpi.com These thiol-terminated PEGs can then participate in enzyme-catalyzed reactions, such as Michael additions. Enzyme catalysis, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), has been reported for the synthesis of thiol-functionalized PEGs via transesterification reactions, providing an environmentally friendly approach to introduce functional handles that could also be obtained, albeit indirectly, from PEG-tosylate precursors. mdpi.com, researchgate.net

Furthermore, while not specifically demonstrated for this compound, studies on other tosylated substrates, such as allylic tosylates, have shown the utility of transition metal catalysis, particularly palladium catalysis, in substitution reactions. acs.org, acs.org Although the saturated nature of the PEG chain in this compound precludes allylic-type reactions, these examples highlight the broader potential for metal catalysis in reactions involving tosylate leaving groups under specific structural contexts.

It is also worth noting that PEG polymers themselves, depending on their molecular weight, can act as reaction media or even exhibit phase-transfer catalytic properties in certain reactions involving ionic species. acs.org, tandfonline.com While this is distinct from a catalyst directly facilitating the displacement of the tosylate group, the PEG chain's environment can influence the efficiency of nucleophilic substitution reactions. For instance, PEG-400 has been reported as an effective and eco-friendly medium for the synthesis of sulfonyl azides from sulfonyl chlorides and sodium azide, suggesting a potential role in facilitating reactions between polar nucleophiles and organic electrophiles. tandfonline.com

Advanced Applications in Chemical Synthesis and Materials Science

Chemoselective Bioconjugation Strategies Utilizing m-PEG9-Tos Derivatives

Chemoselective bioconjugation involves the formation of covalent bonds between a synthetic molecule and a biomolecule, typically targeting specific functional groups. The tosylate group in this compound serves as a highly reactive electrophile that can readily react with various nucleophilic functionalities present in biomolecules, such as amines, thiols, or hydroxyl groups, under appropriate conditions. fluoroprobe.comfluoroprobe.com The PEG linker provides flexibility and hydrophilicity to the resulting conjugate, which can improve solubility and reduce aggregation of the often complex biomolecules. bio-fount.comambeed.com

The conjugation of synthetic polymers like PEG to peptides and oligonucleotides is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties, including increased circulation half-life, improved solubility, and enhanced cellular uptake. While specific detailed studies on the direct covalent ligation of this compound to peptides or oligonucleotides were not extensively detailed in the provided search results, the reactivity of the tosylate group makes this compound a suitable reagent for such conjugations. Peptides offer nucleophilic sites like the N-terminus amine, lysine (B10760008) side chain amines, cysteine thiols, or serine/threonine hydroxyls. Oligonucleotides can be functionalized with similar nucleophilic groups at their termini or on modified bases, allowing for reaction with the tosylate leaving group of this compound. This reaction typically proceeds via an SN2 mechanism, where a nucleophile from the biomolecule attacks the carbon atom bonded to the tosylate group, displacing the tosylate anion. fluoroprobe.com

This compound can serve as a foundational element for developing novel linker systems used in molecular probes. By reacting the tosylate group with a molecule containing a suitable nucleophile, one can attach the m-PEG9 chain. The terminal methoxy (B1213986) group is generally inert, providing a stable cap. However, the PEG chain can be further modified or functionalized at the methoxy-proximal end through specific synthetic routes if a different bifunctional linker is desired. The PEG spacer's length and flexibility are advantageous in linker design, allowing for optimal positioning and interaction of the probe with its target. While specific examples of this compound being used to develop novel linker systems for molecular probes were not detailed in the search results, its structure and reactivity profile are consistent with its potential utility in this area.

Role of this compound as a PROTAC Linker in Targeted Protein Degradation Research

Proteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. fluoroprobe.com A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker connecting the two ligands. fluoroprobe.com The linker plays a crucial role in PROTAC function, influencing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. fluoroprobe.com

This compound is identified as a PEG-based PROTAC linker. PEG linkers are commonly employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide tunable length and flexibility, all of which are critical for effective ternary complex formation and subsequent protein ubiquitination and degradation. fluoroprobe.com The PEG9 chain in this compound provides a spacer of defined length and hydrophilicity.

The design of PROTACs incorporating this compound as a linker involves connecting the tosylate end and potentially the methoxy-proximal end (if functionalized) to the POI ligand and the E3 ligase ligand, respectively. The length and composition of the linker, such as the PEG9 chain, are critical parameters that influence the conformation of the ternary complex and the efficiency of ubiquitination. fluoroprobe.com While specific design principles specifically for this compound based PROTACs were not detailed in the provided search results, general principles for PEG linker design in PROTACs apply. These include optimizing linker length and flexibility to bring the POI and E3 ligase into close proximity in a favorable orientation for ubiquitination. The PEG9 chain offers a specific length that may be suitable for certain POI-E3 ligase pairs.

The synthesis of PROTACs utilizing this compound involves conjugating the this compound linker to the POI ligand and the E3 ligase ligand. The reactive tosylate group can be displaced by a nucleophilic group on one of the ligands (e.g., an amine or thiol). The other end of the linker (the methoxy-proximal end) would need to be functionalized with a different reactive group or the other ligand would need a suitable nucleophile to react with a functional group introduced after the reaction with the tosylate. Common synthetic methodologies for PROTACs involve amide coupling, click chemistry, or alkylation reactions, depending on the functional groups present on the linker and the ligands. Given that this compound has a reactive tosylate, it is likely employed in alkylation reactions with nucleophilic ligands or ligand-linker intermediates. While specific synthetic schemes detailing the use of this compound in PROTAC synthesis were not provided in the search results, its structure suggests it would be incorporated through reactions leveraging the reactivity of the tosylate group.

Surface Functionalization and Interface Engineering with this compound

Surface functionalization and interface engineering involve modifying the chemical and physical properties of material surfaces to impart desired functionalities. PEGylation of surfaces is a common strategy to reduce non-specific protein adsorption, improve hydrophilicity, and enhance biocompatibility. ambeed.com

This compound can be used to functionalize surfaces by reacting its tosylate group with complementary functional groups present on the surface. Surfaces can be pre-functionalized with nucleophilic groups (e.g., amines or hydroxyls) through various techniques like plasma treatment, chemical etching, or the deposition of self-assembled monolayers. The tosylate group of this compound can then react with these surface-bound nucleophiles, creating a covalent linkage and grafting the m-PEG9 chains onto the surface. This process modifies the surface properties, creating a PEGylated interface. While specific research findings detailing the use of this compound for surface functionalization were not provided, the known reactivity of the tosylate group and the established methods for surface modification with PEG derivatives support its potential in this application. fluoroprobe.com The PEG9 chain length would contribute to the surface density and conformation of the grafted PEG layer, influencing the resulting surface properties.

Covalent Grafting onto Inorganic and Organic Substrates

Covalent grafting is a powerful technique to impart new properties to material surfaces by forming stable chemical bonds between the surface and modifying molecules. m-PEG-Tos derivatives, including this compound, are utilized for this purpose. The tosylate group can react with nucleophilic functionalities present on the surface of both inorganic and organic materials, leading to the formation of stable covalent linkages. precisepeg.combroadpharm.com For instance, PEG tosylates can modify surfaces containing amine, thiol, or hydroxyl groups through nucleophilic substitution reactions. precisepeg.combroadpharm.com This approach is relevant for functionalizing a variety of substrates, potentially including inorganic oxides where silanated PEG derivatives are known to graft covalently onto oxide layers. nih.gov Similarly, organic substrates presenting suitable nucleophilic sites can be functionalized via reactions with the tosylate group. The grafting strategies employed can influence the density and conformation of the tethered PEG chains, which in turn affects the surface properties. nih.gov

Tailoring Surface Reactivity and Chemical Interactions

Grafting this compound onto a surface significantly alters its chemical nature. The introduction of the hydrophilic PEG chains can reduce non-specific protein adsorption and cell adhesion, a phenomenon widely exploited in biomedical devices and biosensors to improve biocompatibility and reduce fouling. nih.govaxispharm.com The terminal methoxy group of the m-PEG chain is generally inert, providing a stealth effect. However, the ability to covalently attach the PEG chain allows for precise control over the surface density of PEG, which is crucial for optimizing its anti-fouling properties. nih.gov Furthermore, while the methoxy group is non-reactive, the initial tosylate functionalization or subsequent modifications of the PEG chain can introduce other reactive groups onto the surface, enabling further chemical conjugation or interaction with specific molecules. This allows for tailoring surface reactivity for targeted immobilization of biomolecules or other ligands, influencing chemical interactions at the interface. axispharm.com

Integration of this compound into Advanced Polymeric Materials

This compound serves as a valuable building block in the synthesis of advanced polymeric materials, particularly in creating well-defined block copolymers and forming cross-linked networks.

Synthesis of Block Copolymers with Defined Architectures

Block copolymers, composed of two or more polymer blocks of different chemical compositions, exhibit unique self-assembly properties and can form diverse nanostructures. PEG-based block copolymers are of significant interest due to the hydrophilic nature of the PEG block. This compound can be used as a macroinitiator or a building block in controlled polymerization techniques to synthesize block copolymers with defined architectures. The tosylate group, being a good leaving group, can initiate or participate in polymerization reactions, allowing for the controlled growth of a second polymer block from the PEG macroinitiator. precisepeg.comchemicalbook.combroadpharm.com This approach enables the synthesis of diblock copolymers where one block is the m-PEG9 chain and the other is a polymer grown from the tosylate-functionalized end. The precise molecular weight and low polydispersity of the PEG block in this compound contribute to the synthesis of block copolymers with well-defined structures and predictable self-assembly behavior. nih.govucsb.eduuq.edu.au

Cross-linking Strategies for Hydrogel and Network Formation

Hydrogels are cross-linked polymeric networks that can absorb and retain large amounts of water. PEG-based hydrogels are widely used in biomedical applications due to their biocompatibility and tunable properties. nih.govsigmaaldrich.cn While many PEG hydrogels are formed using end-functionalized PEGs with groups like acrylates or methacrylates, the reactive tosylate group of this compound can potentially be employed in certain cross-linking strategies, particularly in reactions involving multi-functional nucleophiles. By reacting this compound with molecules containing multiple nucleophilic sites, it may be possible to form cross-linked PEG networks. Alternatively, this compound can be converted into other reactive PEG derivatives suitable for common cross-linking chemistries, contributing to the formation of hydrogels and other polymeric networks with tailored properties. sigmaaldrich.cnnih.gov The length of the PEG chain (specifically, the 9 ethylene (B1197577) glycol units in this compound) influences the network density and swelling characteristics of the resulting hydrogel.

Contributions to Click Chemistry Methodologies

Click chemistry, characterized by highly efficient, reliable, and selective reactions, has become indispensable in various fields, including materials science and bioconjugation. biochempeg.commdpi.com this compound plays a role in this area by serving as a precursor for the synthesis of click-ready building blocks.

Development of this compound as a Precursor for Click-Ready Building Blocks

The tosylate group in this compound is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. precisepeg.comchemicalbook.combroadpharm.com This reactivity allows for its facile conversion into various end-functionalized PEG derivatives that are directly applicable in click chemistry reactions. For example, reaction of this compound with sodium azide (B81097) (NaN₃) readily yields m-PEG9-azide, a key reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions. biochempeg.commdpi.commedchemexpress.com Similarly, it can be converted into alkyne-functionalized PEG derivatives by reaction with propargyl alcohol or other alkyne-containing nucleophiles. These click-ready m-PEG9 derivatives can then be efficiently conjugated to molecules or materials containing the complementary functional group (alkynes for azides, or vice versa) under mild conditions, enabling the modular synthesis of complex structures and functional materials. biochempeg.commdpi.com The use of this compound as a precursor provides a convenient route to introduce a discrete PEG9 chain into various systems via highly efficient click chemistry, facilitating the creation of conjugates and advanced materials with precise PEGylation. broadpharm.commedchemexpress.commedchemexpress.com

Applications in Modular Chemical Synthesis

This compound, a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal tosylate functional group, serves as a valuable building block in modular chemical synthesis, particularly in the creation of complex molecular architectures such as bioconjugates and PROTACs. The compound's utility in modular approaches stems from the synergistic properties of its two key components: the hydrophilic PEG chain and the reactive tosylate leaving group.

The PEG chain imparts increased solubility in aqueous media, a crucial characteristic for reactions involving biomolecules or operating under physiological conditions issuu.com. This solubility enhancement facilitates the handling and reaction of less soluble molecular partners, enabling their incorporation into larger, more complex structures using modular strategies.

The tosylate group (p-toluenesulfonate) is an excellent leaving group, readily undergoing nucleophilic substitution reactions issuu.com. This reactivity allows this compound to be easily coupled with molecules containing nucleophilic centers, such as amines, thiols, or hydroxyl groups. In a modular synthesis context, this means this compound can be efficiently "clicked" or coupled onto a diverse range of molecular scaffolds or biomolecules that have been appropriately functionalized with a compatible nucleophile. This facilitates the convergent assembly of complex molecules from pre-synthesized modules.

A significant application of this compound in modular synthesis is its use as a linker in the construction of PROTACs (proteolysis-targeting chimeras). PROTACs are bifunctional molecules designed to induce targeted protein degradation. They typically consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. This compound can serve as one type of linker component, connecting the target protein binder and the E3 ligase binder through modular coupling reactions mdpi.com. The PEG nature of the linker can influence the PROTAC's properties, including solubility, permeability, and the spatial orientation of the two ligands, which is critical for effective ternary complex formation and subsequent protein degradation.

In bioconjugation, the modularity offered by this compound allows for the site-specific or non-site-specific attachment of PEG chains to peptides, proteins, or other biomolecules. This PEGylation can enhance the solubility, stability, and pharmacokinetics of the conjugated species. The tosylate group reacts with nucleophilic residues on the biomolecule, forming a stable linkage and effectively incorporating the m-PEG9 module into the biomolecule's structure.

The modular nature of using this compound in these syntheses allows for the facile generation of libraries of conjugates or PROTACs by simply varying the molecular partners coupled to the this compound linker. This accelerates the discovery and optimization process in drug development and chemical biology.

While specific detailed research findings with extensive data tables solely focused on the reaction yields and efficiencies of this compound within diverse multi-step modular synthesis schemes were not extensively detailed in the provided search results, its established reactivity as a tosylate and its application as a linker in areas like PROTAC synthesis and bioconjugation exemplify its role as a key modular component. The efficiency of coupling reactions involving tosylates is well-documented in organic synthesis.

A representative example of a modular coupling reaction utilizing this compound could involve its reaction with a molecule containing a primary amine, resulting in the displacement of the tosylate and formation of a stable secondary amine linkage.

| Reactant A (Functionalized Module) | Reactant B (this compound) | Product (Coupled Module) | Reaction Type | Expected Yield (%) (Conceptual) |

| R-NH₂ (Amine-functionalized) | This compound | R-NH-PEG9-OMe | Nucleophilic Substitution | > 85% |

| R-SH (Thiol-functionalized) | This compound | R-S-PEG9-OMe | Nucleophilic Substitution | > 80% |

| R-OH (Hydroxyl-functionalized) | This compound | R-O-PEG9-OMe | Nucleophilic Substitution | > 75% |

Note: The yields presented in this conceptual table are illustrative and would vary significantly based on specific reaction conditions, the nature of the R group, and the scale of the synthesis.

The application of this compound in these coupling reactions underscores its importance as a pre-functionalized module that simplifies the synthesis of complex molecules, aligning with the principles of modular chemical synthesis.

Analytical and Spectroscopic Characterization of M Peg9 Tos and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of m-PEG9-Tos, providing detailed information about the molecular framework and the purity of the compound.

¹H NMR for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the structure of this compound and assessing its purity. The spectrum provides characteristic signals for the methoxy (B1213986) group, the polyethylene (B3416737) glycol (PEG) backbone, and the tosyl group.

The ¹H NMR spectrum of a similar tosylated PEG compound reveals distinct peaks that can be assigned to specific protons within the this compound structure. The aromatic protons of the tosyl group typically appear as two doublets in the downfield region of the spectrum, a characteristic feature of a para-substituted benzene ring. The methyl protons of the tosyl group resonate as a singlet further upfield. The extensive ethylene (B1197577) glycol repeating units of the PEG chain produce a large, complex signal in the central region of the spectrum. The methoxy group at the terminus of the PEG chain gives rise to a distinct singlet. By integrating the signals corresponding to the terminal groups (methoxy and tosyl) and comparing them to the integral of the repeating PEG units, the degree of polymerization and the successful tosylation can be confirmed. Furthermore, the absence of impurity signals is a key indicator of the compound's purity. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for a Tosylated PEG Derivative in CDCl₃

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (tosyl) | 7.80 | d |

| Ar-H (tosyl) | 7.35 | d |

| -O-CH ₂-CH ₂-O- (PEG backbone) | 3.64 | s (broad) |

| CH ₃-O- | 3.38 | s |

| Ar-CH ₃ (tosyl) | 2.45 | s |

Note: The chemical shifts are representative and can vary slightly depending on the solvent and the specific PEG chain length.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a thorough analysis of the carbon backbone.

In the ¹³C NMR spectrum of a tosylated PEG, the carbons of the aromatic ring of the tosyl group appear in the downfield region. The carbon of the methyl group on the tosyl moiety is observed at a much higher field. The most prominent signal in the spectrum corresponds to the repeating ethylene glycol units of the PEG backbone. The carbon of the terminal methoxy group and the carbons of the PEG unit adjacent to the tosyl group will have distinct chemical shifts from the main PEG backbone, confirming the structure of the molecule. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a Tosylated PEG Derivative

| Assignment | Chemical Shift (δ, ppm) |

| C -O (tosyl) | 144.8 |

| C -CH₃ (tosyl) | 132.9 |

| Ar-C H (tosyl) | 129.8 |

| Ar-C H (tosyl) | 127.9 |

| -O-C H₂-C H₂-O- (PEG backbone) | 70.5 |

| C H₂-OTs | 69.2 |

| C H₃-O- | 59.0 |

| Ar-C H₃ (tosyl) | 21.6 |

Note: The chemical shifts are representative and can vary slightly depending on the solvent and the specific PEG chain length.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Assignments

Two-dimensional (2D) NMR techniques, such as Correlation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the proton and carbon signals in the spectra of this compound and its conjugates, especially for more complex structures.

COSY spectroscopy reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In a COSY spectrum of this compound, cross-peaks would be observed between the protons of the adjacent methylene groups within the PEG backbone, confirming their connectivity.

HSQC spectroscopy shows correlations between protons and the carbon atoms to which they are directly attached. libretexts.orgwikipedia.orgpressbooks.pub An HSQC spectrum of this compound would display a cross-peak for each C-H bond, for instance, connecting the proton signal of the methoxy group to its corresponding carbon signal. This technique is particularly useful for resolving overlapping signals in the crowded PEG backbone region of the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the identity of this compound and its conjugates. The choice of ionization technique is crucial for the analysis of these molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. pharmtech.comresearchgate.net In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For PEG compounds, ESI often produces multiply charged ions, which can complicate the spectrum. pharmtech.comnih.gov However, for a relatively small molecule like this compound, singly charged species, typically protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, are expected to be the predominant ions. The high-resolution mass measurement provided by ESI-MS allows for the accurate determination of the molecular weight and confirmation of the elemental composition. When analyzing conjugates of this compound, ESI-MS can be used to determine the mass of the resulting product, thereby confirming the success of the conjugation reaction. ingenieria-analitica.comenovatia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is particularly useful for the analysis of polymers. bath.ac.uknih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. bath.ac.uk For PEG derivatives, MALDI-TOF MS typically produces singly charged ions, resulting in simpler spectra compared to ESI-MS, especially for higher molecular weight species. nih.govnih.gov The spectrum of this compound would show a series of peaks corresponding to the different oligomers present in the sample, each separated by 44 Da (the mass of one ethylene glycol unit). This allows for the determination of the average molecular weight and the polydispersity of the PEG chain. bath.ac.uk For conjugates of this compound, MALDI-TOF MS can provide the molecular weight of the conjugated species, confirming the covalent attachment of the this compound moiety. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of this compound and its conjugates. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), which allows for the determination of the elemental composition of the molecule. This level of precision is crucial for confirming the successful synthesis of the target compound and distinguishing it from potential byproducts with similar nominal masses.

For a molecule like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions, often as protonated species [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, then measures the mass-to-charge ratio (m/z) of these ions with great precision. nih.govmdpi.comyoutube.com The experimentally measured mass is compared against the theoretically calculated monoisotopic mass. A close match between these values provides strong evidence for the correct chemical formula and, by extension, the identity of the compound.

In the analysis of this compound conjugates, HRMS can confirm the successful covalent attachment of a substrate (e.g., a peptide, drug, or dye) to the PEG linker. The exact mass measurement of the resulting conjugate will reflect the sum of the masses of the this compound linker and the attached molecule, minus the mass of the leaving group.

Below is a representative data table illustrating the application of HRMS for the characterization of this compound.

Table 1: Representative HRMS Data for this compound

| Analyte | Chemical Formula | Ion Species | Calculated Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|---|

| This compound | C24H42O11S | [M+Na]⁺ | 561.2391 | 561.2388 | -0.53 |

Chromatographic Techniques

Chromatographic methods are fundamental for assessing the purity, molecular weight, and reaction kinetics of this compound and its derivatives. Techniques like Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) provide critical data on product quality and consistency.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

GPC, a specific type of SEC, is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers like polyethylene glycol (PEG). wikipedia.orgfai.usalfa-chemistry.com The separation principle is based on the hydrodynamic volume of the molecules. wikipedia.orgtosohbioscience.com The sample is passed through a column packed with porous gel beads. alfa-chemistry.comselectscience.net Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. tosohbioscience.comselectscience.net

For a monodisperse compound like this compound, GPC/SEC is used to confirm that the product consists of a single, well-defined species rather than a distribution of different PEG chain lengths. It is also invaluable for analyzing PEGylated conjugates, where the increase in hydrodynamic volume upon conjugation can be clearly observed as a shift to a shorter retention time compared to the unconjugated starting materials.

Key parameters obtained from GPC/SEC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn. For a perfectly monodisperse substance, the PDI is 1.0. A low PDI value for this compound is indicative of high purity and homogeneity. fai.usselectscience.net

Table 2: Typical GPC/SEC Parameters for PEG Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Column | Styrene-divinylbenzene (for organic solvents) or modified silica (B1680970) (for aqueous solvents) |

| Mobile Phase (Eluent) | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) |

| Detector | Refractive Index (RI) Detector |

| Calibration Standards | Polystyrene or PEG standards of known molecular weights |

| Expected PDI for this compound | ≤ 1.05 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

HPLC is an essential technique for assessing the purity of this compound and for monitoring the progress of conjugation reactions. Due to the amphiphilic nature of PEG compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

For purity analysis, a sample of this compound is injected into the HPLC system. The compound is separated from any unreacted starting materials, byproducts, or degradation products based on differences in their polarity. The area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram is used to calculate its percentage purity.

During a conjugation reaction, HPLC can be used to monitor the consumption of the this compound starting material and the formation of the desired conjugate. acs.org Aliquots are taken from the reaction mixture at different time points and analyzed. The appearance of a new peak with a different retention time, corresponding to the conjugate, and the simultaneous decrease in the peak area of the starting materials confirm that the reaction is proceeding.

Table 3: Example HPLC Data for Purity Assessment of this compound

| Peak ID | Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|---|

| 1 | Impurity A | 4.8 | 0.3 |

| 2 | This compound | 9.2 | 99.5 |

| 3 | Impurity B | 11.5 | 0.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of energy at these frequencies provides a characteristic "fingerprint" spectrum. For this compound, IR spectroscopy can confirm the presence of the key structural components: the PEG backbone and the terminal tosylate group.

The IR spectrum of this compound will be dominated by the strong C-O-C ether stretching vibration from the repeating ethylene glycol units. Additionally, characteristic absorption bands for the tosylate group will be present, including those for the sulfonyl group (S=O), the S-O-C linkage, and the aromatic ring of the tosyl moiety. The absence of a broad O-H stretching band (around 3300-3500 cm⁻¹) can confirm the complete conversion of the terminal hydroxyl group to the tosylate ester.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Tosyl Group |

| 2850-2950 | Aliphatic C-H Stretch | PEG Backbone |

| 1590-1600 | Aromatic C=C Stretch | Tosyl Group |

| 1350-1370 | Asymmetric S=O Stretch | Tosylate |

| 1170-1190 | Symmetric S=O Stretch | Tosylate |

| 1080-1150 | C-O-C Ether Stretch | PEG Backbone |

| 900-950 | S-O-C Stretch | Tosylate |

Other Relevant Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy for chromophore-containing derivatives)

While the this compound molecule itself has limited utility for UV-Vis analysis, the technique becomes highly relevant for the characterization of its conjugates, particularly those involving chromophores (light-absorbing groups). The tosyl group has a characteristic UV absorbance due to its aromatic ring, typically with a maximum absorption (λmax) in the range of 260-270 nm. However, this absorbance is relatively weak.

The primary application of UV-Vis spectroscopy in this context is for the analysis of derivatives where this compound is conjugated to a molecule with a strong chromophore, such as a fluorescent dye, a photosensitizer, or a drug with a conjugated π-system. libretexts.orglibretexts.org The extent of conjugation within the attached molecule significantly influences the λmax; longer conjugated systems absorb light at longer wavelengths. libretexts.orgyoutube.commasterorganicchemistry.com

By measuring the absorbance of the conjugate at the chromophore's λmax, one can determine the concentration of the conjugate in solution using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration). This is useful for quantifying the amount of labeled material and can also be used to determine the degree of labeling in macromolecules like proteins.

Table 5: Illustrative UV-Vis Absorption Data

| Compound | Relevant Chromophore | Typical λmax (nm) | Application |

|---|---|---|---|

| This compound | Tosyl Group | ~265 | Confirmation of tosyl group presence |

| Hypothetical m-PEG9-Fluorescein Conjugate | Fluorescein | ~494 | Quantification of fluorescently labeled conjugate |

| Hypothetical m-PEG9-Doxorubicin Conjugate | Doxorubicin (anthracycline) | ~480 | Quantification of drug-linker conjugate |

Theoretical and Computational Chemistry Studies of M Peg9 Tos

Quantum Chemical Investigations

Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for probing the electronic structure and reactivity of molecules. These methods can provide detailed information about charge distribution, bond energies, reaction pathways, and transition states.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

The tosyl group in m-PEG9-Tos serves as a good leaving group, facilitating nucleophilic substitution reactions. DFT can be used to computationally model and elucidate the mechanisms of reactions involving this compound. This would involve identifying possible reaction pathways, determining the structures of intermediates and transition states, and calculating the energy barriers for each step. For instance, DFT could be used to study the reaction of this compound with various nucleophiles, investigating the SN2 or SN1 reaction mechanisms at the carbon atom bonded to the tosylate group. Such studies would provide detailed atomic-level understanding of how the reaction proceeds, the role of the solvent, and the influence of the PEG chain on the reaction kinetics and thermodynamics. DFT studies have been used to investigate reaction mechanisms in other contexts involving organic molecules researchgate.netresearchgate.net, demonstrating the applicability of the method to understand chemical transformations.

Calculation of Energetics and Transition States for this compound Reactions

Calculating the energetics of reactions involving this compound using DFT allows for the determination of reaction enthalpies and activation energies. By locating and characterizing transition states on the potential energy surface, the energy barrier for a reaction can be calculated, which is directly related to the reaction rate. These calculations can help predict the feasibility and relative rates of different reaction pathways. For example, comparing the activation energies for nucleophilic substitution with different nucleophiles or in different solvents could provide valuable information for optimizing reaction conditions in synthesis. While no specific calculations for this compound were found, the principle of calculating energetics and transition states using DFT is well-established for studying reaction mechanisms in organic chemistry fu-berlin.de.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. MD simulations provide insights into the conformational behavior, dynamics, and interactions of molecules in various environments, such as in solution.

Investigation of Intermolecular Interactions with Reactants and Solvents